

Molecular Identity and Physicochemical Properties

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Compound of Interest

Compound Name: *Ethyl 2-cyclopentylacetate*

Cat. No.: B174410

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Ethyl 2-cyclopentylacetate is an organic compound characterized by a cyclopentane ring attached to an ethyl acetate functional group via a methylene bridge. Understanding its core identity is the first step in its successful application.

Nomenclature and Identifiers

A consistent and unambiguous identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.

Identifier	Value	Source
IUPAC Name	ethyl 2-cyclopentylacetate	[1]
CAS Number	18322-54-8	[1] [2] [3]
Molecular Formula	C ₉ H ₁₆ O ₂	[1] [3] [4] [5]
Molecular Weight	156.22 g/mol	[1] [5]
InChIKey	DBSADESEDBCPFO-UHFFFAOYSA-N	[1] [4]
Canonical SMILES	CCOC(=O)CC1CCCC1	[1] [4]
MDL Number	MFCD00019300	[3]

Core Chemical Structure

The molecular architecture consists of a saturated five-membered carbocyclic ring (cyclopentyl) linked to the α -carbon of an ethyl acetate moiety. This structure imparts a combination of lipophilicity from the alkyl components and polarity from the ester group.

Caption: 2D Chemical Structure of **Ethyl 2-cyclopentylacetate**.

Physicochemical Data Summary

The physical properties of a compound dictate its behavior in various experimental conditions, including solubility, reaction temperature, and purification methods.

Property	Value	Notes
Appearance	Colorless Liquid	Expected based on similar aliphatic esters. [6]
Boiling Point	196.6 °C at 760 mmHg	
Purity (Commercial)	>95% - 98%	[2] [3]
XlogP3 (Predicted)	2.6	Indicates moderate lipophilicity. [1] [4]

Synthesis and Mechanistic Insights

For drug development and research applications, a reliable and scalable synthetic route is paramount. The most direct and industrially viable method for preparing **Ethyl 2-cyclopentylacetate** is the Fischer-Speier esterification.

Primary Synthetic Route: Fischer-Speier Esterification

This classic reaction involves the acid-catalyzed condensation of a carboxylic acid (Cyclopentylacetic acid) with an alcohol (Ethanol).[\[7\]](#)[\[8\]](#) The primary advantages of this method are the low cost of starting materials and the operational simplicity. The reaction is an equilibrium process; therefore, specific strategies must be employed to ensure a high yield of the desired ester.[\[9\]](#)

Reaction Mechanism

The Fischer esterification proceeds through a six-step nucleophilic acyl substitution mechanism, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[9]

- Protonation: The catalytic acid (e.g., H_2SO_4) protonates the carbonyl oxygen of cyclopentylacetic acid, significantly increasing the electrophilicity of the carbonyl carbon.[10]
- Nucleophilic Attack: A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.
- Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol's oxygen) to one of the hydroxyl groups. This is a rapid intramolecular or solvent-mediated process.
- Formation of a Leaving Group: The protonated hydroxyl group is now a good leaving group (water).
- Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl π -bond, expelling a molecule of water.
- Deprotonation: The protonated carbonyl of the ester is deprotonated by a weak base (like water or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product.



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Caption: Mechanism of Fischer-Speier Esterification.

Detailed Experimental Protocol: Synthesis of Ethyl 2-Cyclopentylacetate

This protocol is designed to be self-validating, with clear steps for reaction, workup, and purification.

Materials:

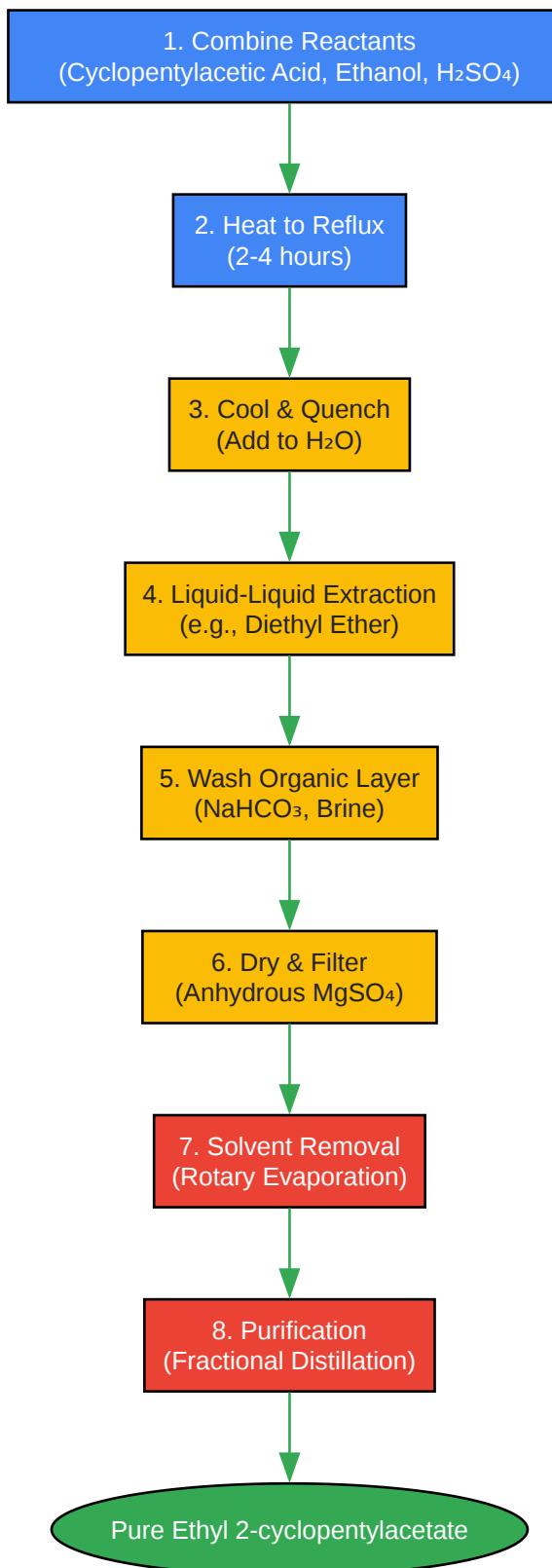
- Cyclopentylacetic acid (1.0 eq)
- Anhydrous Ethanol (≥ 5.0 eq, serves as reactant and solvent)
- Concentrated Sulfuric Acid (H_2SO_4 , ~ 0.1 eq, catalyst)
- Saturated Sodium Bicarbonate ($NaHCO_3$) solution
- Brine (Saturated $NaCl$ solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)
- Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add cyclopentylacetic acid followed by anhydrous ethanol.
- Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the stirring solution. Causality: The acid catalyzes the reaction; adding it slowly prevents excessive heat generation.
- Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 80-90 °C) for 2-4 hours. Causality: Heating accelerates the reaction rate, while using a large excess of ethanol drives the equilibrium towards the product side according to Le Châtelier's principle.[10][11]
- Cooling and Quenching: After the reaction is complete (monitored by TLC or GC), allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing cold water.
- Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) two times. Combine the organic layers.

- Neutralization: Wash the combined organic layers sequentially with saturated NaHCO_3 solution (to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid) and then with brine (to reduce the amount of dissolved water in the organic phase). Self-Validation: The cessation of CO_2 evolution during the bicarbonate wash indicates complete neutralization of the acid.
- Drying: Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , then filter to remove the drying agent.
- Solvent Removal: Remove the bulk of the extraction solvent using a rotary evaporator.
- Purification: Purify the crude ester by fractional distillation under reduced pressure to obtain pure **Ethyl 2-cyclopentylacetate**. Causality: Distillation separates the product from non-volatile impurities and any remaining starting materials based on boiling point differences.

Workflow for Synthesis and Purification

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Caption: General workflow for the synthesis and purification of **Ethyl 2-cyclopentylacetate**.

Structural Elucidation and Spectroscopic Analysis

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any research or development pipeline. The following spectroscopic techniques provide a definitive structural fingerprint.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **Ethyl 2-cyclopentylacetate** is expected to be dominated by the characteristic vibrations of the ester group and C-H bonds.

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Rationale
~2850-2975	C-H (sp ³) stretch	Strong	From the cyclopentyl and ethyl alkyl chains. [12]
~1735-1750	C=O (ester) stretch	Very Strong	This is the most characteristic peak for an aliphatic ester. [12] [13]
~1150-1250	C-O (ester) stretch	Strong	Corresponds to the stretching of the single bond between the carbonyl carbon and the oxygen. [12] [13]

The absence of a broad O-H stretch around 3000 cm⁻¹ confirms the complete conversion of the starting carboxylic acid.
[\[12\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): The proton spectrum will show distinct signals for each unique proton environment.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~4.1	Quartet (q)	2H	-O-CH ₂ -CH ₃	The methylene protons are adjacent to a methyl group (3 protons), resulting in a quartet ($n+1=4$).
~2.2	Doublet (d)	2H	-CH ₂ -C=O	Protons alpha to the carbonyl group, adjacent to a single proton on the cyclopentyl ring.
~1.0 - 2.0	Multiplet (m)	9H	Cyclopentyl protons	The protons on the cyclopentyl ring will overlap in a complex multiplet.
~1.2	Triplet (t)	3H	-O-CH ₂ -CH ₃	The terminal methyl protons are adjacent to a methylene group (2 protons), resulting in a triplet ($n+1=3$).

¹³C NMR (Carbon NMR): The carbon spectrum provides a count of the unique carbon environments.

Chemical Shift (δ , ppm)	Assignment	Rationale
~173	C=O	Carbonyl carbon of the ester functional group.[13]
~60	-O-CH ₂ -	Methylene carbon of the ethoxy group.
~40	-CH ₂ -C=O	Alpha-carbon adjacent to the carbonyl.
~25 - 35	Cyclopentyl CH ₂ & CH	Carbons of the cyclopentyl ring. Their exact shifts can be influenced by the substituent. [14]
~14	-O-CH ₂ -CH ₃	Terminal methyl carbon of the ethoxy group.

Mass Spectrometry (MS)

MS provides the molecular weight and information about the molecule's fragmentation pattern, further confirming its structure.

m/z	Fragment Ion	Interpretation
156	[M] ⁺	Molecular Ion Peak.[1]
111	[M - OCH ₂ CH ₃] ⁺	Loss of the ethoxy group.
87	[CH ₂ (C ₅ H ₉)CO] ⁺	Cleavage of the ethyl group from the ester oxygen.
83	[C ₅ H ₉ -CH ₂] ⁺	Cyclopentylmethyl cation.
69	[C ₅ H ₉] ⁺	Loss of the entire ethyl acetate side chain, leaving the cyclopentyl cation.
43	[CH ₃ CO] ⁺	Acetyl cation, a common fragment for acetates.

Applications in Research and Development

While not as widely documented as some of its analogs, **Ethyl 2-cyclopentylacetate** serves as a valuable intermediate.

- **Synthetic Building Block:** Its primary role is as a precursor in organic synthesis. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing a gateway to other compound classes.
- **Flavor and Fragrance Potential:** Many aliphatic esters possess pleasant, fruity aromas.^[7] By analogy, **Ethyl 2-cyclopentylacetate** may have applications as a fragrance component, though this is less documented than for its unsaturated or keto-analogs.^{[13][15]}
- **Pharmaceutical and Agrochemical Intermediates:** The cyclopentyl motif is present in numerous biologically active molecules. This compound provides a straightforward way to introduce the cyclopentylmethyl group into larger, more complex structures during drug discovery and agrochemical development.^[15]

Safety, Handling, and Storage

Adherence to safety protocols is essential when working with any chemical reagent.

GHS Hazard Classification

Based on aggregated data, the compound has the following classifications:

Hazard Code	Statement	Class
H302	Harmful if swallowed	Acute Toxicity, Oral (Category 4) ^[1]
H319	Causes serious eye irritation	Eye Irritation (Category 2) ^[1]

Recommended Handling Procedures

- **Personal Protective Equipment (PPE):** Wear chemical safety goggles, a lab coat, and nitrile gloves.

- Ventilation: Handle in a well-ventilated laboratory or under a chemical fume hood to avoid inhalation of vapors.[6][16]
- Avoiding Ignition Sources: Although its flashpoint is not explicitly listed in the search results, similar esters are flammable. Keep away from open flames, sparks, and hot surfaces.[6][16]
- First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[6] If swallowed, seek immediate medical attention.[1]

Storage Conditions

- Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

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